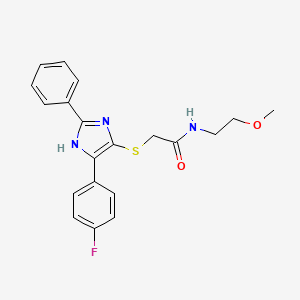

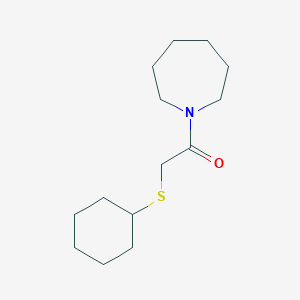

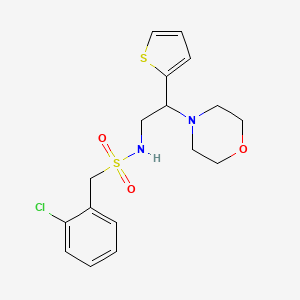

![molecular formula C32H30F6N4O3 B2366262 3-[[3,5-Bis(trifluoromethyl)phenyl]amino]-4-[[(9R)-10,11-dihydro-6'-methoxycinchonan-9-yl]amino]-3-cyclobutene-1,2-dione CAS No. 1407166-63-5](/img/structure/B2366262.png)

3-[[3,5-Bis(trifluoromethyl)phenyl]amino]-4-[[(9R)-10,11-dihydro-6'-methoxycinchonan-9-yl]amino]-3-cyclobutene-1,2-dione

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Synthesis Analysis

The synthesis of such a compound would likely involve several steps, each introducing a different part of the molecule. The exact method would depend on the specific reactions used and the order in which the groups are added. For instance, the trifluoromethyl groups might be introduced using a trifluoromethylation reagent .Scientific Research Applications

Synthesis and Chemical Properties

The compound 3-[[3,5-Bis(trifluoromethyl)phenyl]amino]-4-[[(9R)-10,11-dihydro-6'-methoxycinchonan-9-yl]amino]-3-cyclobutene-1,2-dione demonstrates a range of applications in scientific research, particularly in organic chemistry and materials science. This section explores the various ways this compound and its derivatives contribute to these fields.

Peptide Synthesis : The compound has been used in peptide synthesis, providing an efficient method for the synthesis of dipeptides from various standard amino acids. Its ability to synthesize complex peptides like leu-enkephalin in protected form highlights its utility in the creation of bioactive peptides (Zhang et al., 2015).

Optoelectronic Properties : Research into the optoelectronic and charge transport properties of Pechmann dyes derived from this compound shows potential applications in organic light-emitting diodes (OLEDs). The study of charge transfer behavior and intrinsic mobility in these dyes underscores the compound's importance in developing new materials for electronic devices (Wazzan & Irfan, 2019).

Polymer Synthesis : The compound is instrumental in synthesizing poly(ester amide) polymers via ring-opening polymerization. Its role in creating novel polyesteramides suggests potential applications in drug delivery systems, particularly for hydrophobic drugs with aromatic moieties (Göppert et al., 2022).

Nucleoside Analogues : Preliminary investigations into using squaric acid derivatives (structurally similar to the compound) as nucleobase substitutes in nucleosides indicate potential applications in medicinal chemistry, notably as non-classical bioisosteric replacements for various functional groups, offering a new avenue for the development of anticancer and antiviral agents (Lu et al., 2017).

Asymmetric Hydrogenation : Studies on asymmetric hydrogenation over chirally modified catalysts using derivatives of the compound have shown promising results in achieving high enantioselectivity. This highlights its utility in the synthesis of chiral molecules, a crucial aspect of pharmaceutical research (Toukoniitty et al., 2004).

Crystallography and Structural Analysis

The compound's derivatives have also been utilized in crystallography and structural analysis, offering insights into molecular interactions and structural dynamics.

- Structural Studies : Research on squaric acid derivatives (structurally akin to the compound ) has provided valuable insights into weak intermolecular interactions in crystalline structures. These studies are pivotal in understanding the molecular basis of material properties and designing materials with tailored features (Prohens et al., 2017).

Properties

IUPAC Name |

3-[3,5-bis(trifluoromethyl)anilino]-4-[[(R)-[(2R,4S,5S)-5-ethyl-1-azabicyclo[2.2.2]octan-2-yl]-(6-methoxyquinolin-4-yl)methyl]amino]cyclobut-3-ene-1,2-dione |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C32H30F6N4O3/c1-3-16-15-42-9-7-17(16)10-25(42)26(22-6-8-39-24-5-4-21(45-2)14-23(22)24)41-28-27(29(43)30(28)44)40-20-12-18(31(33,34)35)11-19(13-20)32(36,37)38/h4-6,8,11-14,16-17,25-26,40-41H,3,7,9-10,15H2,1-2H3/t16-,17+,25-,26-/m1/s1 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OFXKFCTYZMFMJB-OQGFRWRESA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC1CN2CCC1CC2C(C3=C4C=C(C=CC4=NC=C3)OC)NC5=C(C(=O)C5=O)NC6=CC(=CC(=C6)C(F)(F)F)C(F)(F)F |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC[C@@H]1CN2CC[C@H]1C[C@@H]2[C@@H](C3=C4C=C(C=CC4=NC=C3)OC)NC5=C(C(=O)C5=O)NC6=CC(=CC(=C6)C(F)(F)F)C(F)(F)F |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C32H30F6N4O3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

632.6 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

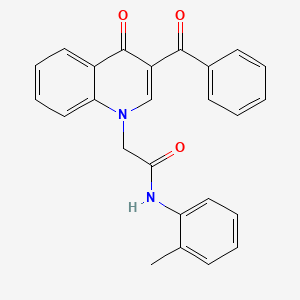

![N-(3-acetylphenyl)-2-((5-(p-tolyl)thieno[2,3-d]pyrimidin-4-yl)thio)acetamide](/img/structure/B2366182.png)

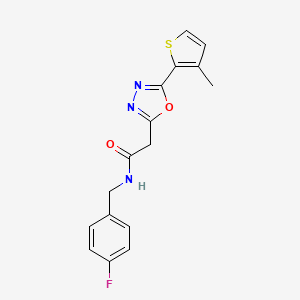

![N-(3-(benzo[d]thiazol-2-yl)-6-isopropyl-4,5,6,7-tetrahydrothieno[2,3-c]pyridin-2-yl)-2-(4-fluorophenyl)acetamide hydrochloride](/img/structure/B2366185.png)

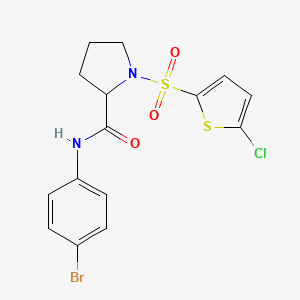

![5-[3-(3,4-dimethoxyphenyl)-5-(4-ethylphenyl)-4,5-dihydro-1H-pyrazol-1-yl]-5-oxopentanoic acid](/img/structure/B2366186.png)

![2-cyclopropyl-4-methyl-6-(methylsulfanyl)-N-[2-(thiophen-2-yl)ethyl]pyrimidine-5-carboxamide](/img/structure/B2366187.png)

![(2E)-2-cyano-3-(2-{[2-(2-hydroxyethoxy)ethyl]amino}-9-methyl-4-oxo-4H-pyrido[1,2-a]pyrimidin-3-yl)-N-(2-phenylethyl)prop-2-enamide](/img/structure/B2366198.png)